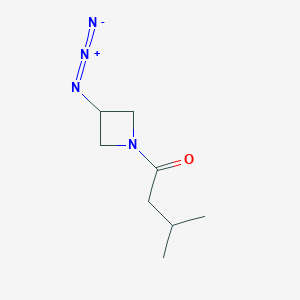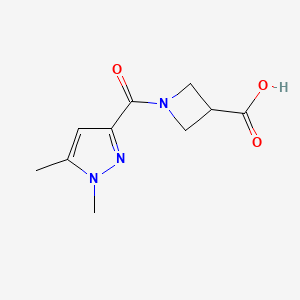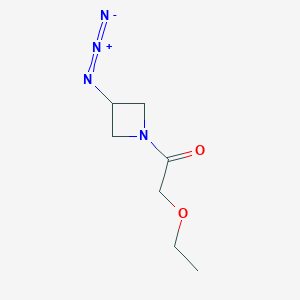
4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one, also known as TF-HEPB, is an organic compound that is used in a variety of scientific research applications. It is a synthetic molecule that has a wide range of biochemical and physiological effects, and is a popular choice for laboratory experiments due to its unique properties and advantages.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study conducted by Flores et al. (2018) examined the synthesis of a related trifluoromethyl-substituted compound and its reactions with hydroxylamine and hydrazine. The research emphasized the X-ray structural analysis of the resulting compounds, highlighting their molecular configurations and bonding characteristics (Flores et al., 2018).
Pharmaceutical Applications
- Devine et al. (2020) explored the molecular association between a structurally similar antidiabetic compound and 2-hydroxypropyl-β-cyclodextrin, revealing improved solubility and the same biological activity as the compound alone. This indicates potential pharmaceutical applications (Devine et al., 2020).
Luminescence Properties
- Research by Moriguchi et al. (2017) on related europium (III) complexes with trifluoromethyl groups provided insights into their luminescence properties, which could be valuable for applications in photoluminescence (Moriguchi et al., 2017).
Synthetic Applications
- Zanatta et al. (2001) demonstrated the synthetic potential of trifluoromethylated β-acetal-diols, a class of compounds closely related to the subject compound, in creating a specific pyrrolidin-2-one derivative. This indicates the versatility of such compounds in synthetic chemistry (Zanatta et al., 2001).
Chemical Reactions and Interactions
- A paper by Vardanyan (2018) discussed the synthesis and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, which share structural similarities with the compound . This study provides insight into the broader chemical reactions and potential applications of such compounds (Vardanyan, 2018).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-[4-(2-hydroxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c12-11(13,14)5-1-10(17)15-6-2-9(3-7-15)4-8-16/h9,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAHVJTZRWWDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)












